Specific Scientific Field: Materials Chemistry
Summary of the Application: HPS crystals are synthesized to develop organic crystal scintillators based on aggregation-induced emission (AIE). .
Methods of Application or Experimental Procedures: The scintillation properties of HPS crystals were characterized. .
Results or Outcomes: The scintillation decay time constants were 5.4, and 21 ns. HPS crystals exhibited light yields of 3100 photons/5.5 MeV and 11,000 photons/MeV under α-ray and X-ray irradiation, respectively. .
Specific Scientific Field: Materials Science and Engineering
Summary of the Application: HPS is used as an aggregation-induced emission (AIE) material in the OLED emitting layer.
Methods of Application or Experimental Procedures: HPS is incorporated into the emitting layer of the OLED.
Results or Outcomes: The use of HPS in OLEDs can enhance the efficiency and longevity of the devices.
Specific Scientific Field: Organic Chemistry
Summary of the Application: HPS is used as an AIE luminogen.
Methods of Application or Experimental Procedures: HPS is dissolved in a solvent and then allowed to aggregate, either through evaporation of the solvent or by addition of a non-solvent.
Summary of the Application: HPS is used in photolysis and thermolysis of 1,4,5,6,7,7-hexaphenyl-7-silabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride (XIb).
Specific Scientific Field: Supramolecular Chemistry
Summary of the Application: HPS is used in supramolecular chemistry, a field that focuses on the chemical systems made up of a discrete number of assembled molecular subunits or components.
1,1,2,3,4,5-Hexaphenyl-1H-silole is a silicon-containing compound characterized by its unique structure and properties. Its molecular formula is C40H30Si, and it has a molecular weight of 538.75 g/mol. The compound appears as a solid with colors ranging from white to yellow to green and has a melting point between 193.0 °C and 197.0 °C . Notably, 1,1,2,3,4,5-Hexaphenyl-1H-silole exhibits aggregation-induced emission (AIE), making it useful in optoelectronic applications such as organic light-emitting diodes (OLEDs) .
The synthesis of 1,1,2,3,4,5-Hexaphenyl-1H-silole typically involves the reaction of silacyclopentadiene derivatives with various reagents. One common method includes the photolysis or thermolysis of hexaphenylsilacyclopentadiene . Additionally, synthetic routes may involve the use of coupling reactions to construct the phenyl groups attached to the silicon atom.
The primary applications of 1,1,2,3,4,5-Hexaphenyl-1H-silole are in the fields of organic electronics and materials science. Its AIE properties make it particularly suitable for use in OLEDs and other optoelectronic devices . Furthermore, its unique electronic characteristics suggest potential uses in sensors and light-emitting materials.
Interaction studies involving 1,1,2,3,4,5-Hexaphenyl-1H-silole focus on its behavior in various environments. For instance, its interactions with light can lead to significant changes in emission properties when aggregated. These studies are crucial for understanding how this compound can be effectively utilized in practical applications like OLEDs.
Several compounds share structural similarities with 1,1,2,3,4,5-Hexaphenyl-1H-silole. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
1-Hexaphenyl-2-methyl-1H-silole | Silole derivative | Exhibits different emission characteristics |
2-Hexaphenyl-2-methyl-1H-silole | Silole derivative | Enhanced stability under thermal conditions |
Hexaphenylsilacyclopentadiene | Silacyclopentadiene | Can undergo distinct cycloaddition reactions |
4-Hexaphenyl-7-silabicyclo[2.2.1]heptene | Bicyclic silane | Unique reactivity due to bicyclic structure |
These compounds highlight the uniqueness of 1,1,2,3,4,5-Hexaphenyl-1H-silole through its specific AIE properties and structural characteristics that differentiate it from other siloles and silacyclopentadienes.